N-[1-(3,4-dimethoxybenzoyl)piperidin-4-yl]-6-methylpyridine-2-carboxamide
Description
N-[1-(3,4-dimethoxybenzoyl)piperidin-4-yl]-6-methylpyridine-2-carboxamide is a complex organic compound that features a piperidine ring, a pyridine ring, and a benzoyl group. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The presence of the piperidine and pyridine rings suggests that it may exhibit a range of biological activities, making it a valuable target for drug discovery and development.
Properties
IUPAC Name |
N-[1-(3,4-dimethoxybenzoyl)piperidin-4-yl]-6-methylpyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c1-14-5-4-6-17(22-14)20(25)23-16-9-11-24(12-10-16)21(26)15-7-8-18(27-2)19(13-15)28-3/h4-8,13,16H,9-12H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QITAFAPBPCOIGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)NC2CCN(CC2)C(=O)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3,4-dimethoxybenzoyl)piperidin-4-yl]-6-methylpyridine-2-carboxamide typically involves multiple steps, starting with the preparation of the piperidine and pyridine precursors. One common method involves the acylation of 3,4-dimethoxybenzoic acid with piperidine, followed by the introduction of the pyridine ring through a coupling reaction. The reaction conditions often require the use of catalysts such as palladium or copper, and solvents like dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of high-throughput screening and process optimization techniques ensures that the compound is produced in a cost-effective and environmentally friendly manner.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3,4-dimethoxybenzoyl)piperidin-4-yl]-6-methylpyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly utilized.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Scientific Research Applications
N-[1-(3,4-dimethoxybenzoyl)piperidin-4-yl]-6-methylpyridine-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate its interactions with biological targets, such as enzymes and receptors.
Medicine: Due to its potential pharmacological properties, it is explored as a candidate for drug development, particularly in the treatment of neurological disorders and cancers.
Industry: The compound is utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[1-(3,4-dimethoxybenzoyl)piperidin-4-yl]-6-methylpyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-4-sulfanylbutanamide
- N-(piperidine-4-yl)benzamide
- 1,4-disubstituted piperidines
Uniqueness
N-[1-(3,4-dimethoxybenzoyl)piperidin-4-yl]-6-methylpyridine-2-carboxamide is unique due to its specific combination of functional groups and ring systems. The presence of both piperidine and pyridine rings, along with the dimethoxybenzoyl group, imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for exploring new therapeutic avenues and for developing novel materials with specific functionalities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
